molecular formula C10H9IN2O B8526799 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B8526799
M. Wt: 300.10 g/mol
InChI Key: NOPKJXLARKIEME-UHFFFAOYSA-N
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Patent
US09163023B2

Procedure details

A solution of (4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol in dichloromethane (DCM) (300 mL) was treated with PCC (11.96 g, 55.5 mmol) and Celite™ (17 g) in one portion. After 3 h, the mixture was diluted with DCM (100 mL) and filtered through a pad of celite and washed with DCM/ethyl acetate (10:1). The filtrate was concentrated in vacuo to afford the title compound (10.8 g, 36.0 mmol, 84% yield) as a yellow solid: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.88 (s, 3H) 3.88 (s, 3H) 6.48 (d, J=3.52 Hz, 1H) 7.22 (d, J=3.52 Hz, 1H) 10.36 (s, 1H). LC/MS (m/z) ES+=301 (M+1)+
Name
(4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.96 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([CH2:8][OH:9])=[C:6]([CH3:10])[N:5]=[C:4]2[N:11]([CH3:14])[CH:12]=[CH:13][C:3]=12.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>ClCCl>[I:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([CH3:10])[N:5]=[C:4]2[N:11]([CH3:14])[CH:12]=[CH:13][C:3]=12 |f:1.2|

Inputs

Step One
Name
(4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2C(=NC(=C1CO)C)N(C=C2)C
Name
Quantity
11.96 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washed with DCM/ethyl acetate (10:1)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=C2C(=NC(=C1C=O)C)N(C=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36 mmol
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.